molecular formula C13H20O3 B1236093 Methyl (+)-7-isojasmonate

Methyl (+)-7-isojasmonate

Cat. No. B1236093
M. Wt: 224.3 g/mol
InChI Key: GEWDNTWNSAZUDX-KWKBKKAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (+)-7-isojasmonate is a jasmonate ester and a methyl ester.

Scientific Research Applications

  • Biological Activities and Effects on Plant Growth : Methyl 3,7-didehydrojasmonate, an analogue of methyl epijasmonate, has been found to inhibit the germination of lettuce seeds more effectively than methyl jasmonate. This highlights its potential use in controlling plant growth and development (Kiyota, Yoneta, & Oritani, 1997). Additionally, the synthesis of methyl 4,5-didehydrojasmonate and its biological activities comparable to methyl jasmonate suggest its potential in similar applications (Ward et al., 1997).

  • Induction of Tendril Coiling and Phytoalexin Production : The biological activity of racemic 7-substituted derivatives of methyl jasmonate has been investigated for their role in inducing tendril coiling in Bryonia dioica and eliciting phytoalexin production in Eschscholtzia californica. However, the synthesized compounds showed low activity in bioassays, indicating a high specificity of the investigated species towards methyl 7-epi-jasmonate (Taapken, Blechert, Weiler, & Zenk, 1994).

  • Enhancement of Plant Stress Responses : Methyl jasmonate has been studied for its role in inducing plant stress responses. For instance, it has been found to induce the accumulation of phenolic components in barley leaf segments, suggesting its potential application in enhancing plant defense mechanisms (Lee et al., 1997).

  • Potential in Antitumor Applications : Methyl dihydrojasmonate (MJ) has been explored for its application as an antitumor drug compound. Studies have focused on developing a suitable oil-in-water microemulsion for its solubilization and administration. The anticancer activity comparable to doxorubicin suggests its potential as a vehicle for parenteral administration of MJ (Silva et al., 2015).

  • Role in Fragrance Industry : Methyl dihydrojasmonate has been reviewed for its use as a fragrance ingredient, with a focus on its toxicologic and dermatologic profile. This highlights its significance in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Modification of Plant Metabolic Activity : Burkholderia vietnamiensis CBMB40, an endophytic plant growth-promoting rhizobacteria, has been shown to enhance resistance to biotic stresses and contribute to the maintenance of plant metabolic activity when applied to foliage. This research suggests a potential role in modifying plant responses to methyl jasmonate-mediated stress (Kanagendran et al., 2019).

properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1

InChI Key

GEWDNTWNSAZUDX-KWKBKKAHSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC

SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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